

Unveiling Cangrelor Impurity 4: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cangrelor Impurity 4

Cat. No.: B601633

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **Cangrelor Impurity 4**, a process-related impurity encountered during the synthesis of the potent intravenous antiplatelet agent, Cangrelor. This document outlines its chemical identity, molecular weight, and the analytical methodologies employed for its detection and quantification. Furthermore, it delves into the manufacturing origins of this impurity and the relevant biological pathway of the parent compound, Cangrelor.

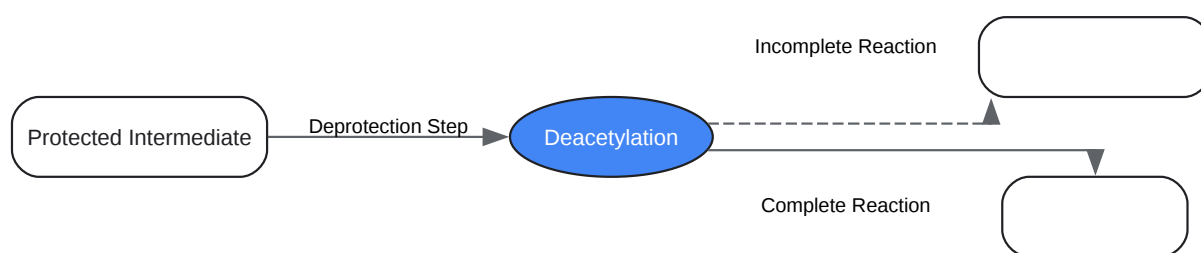
Core Data Presentation

The fundamental physicochemical properties of **Cangrelor Impurity 4** are summarized below. This data is critical for its identification and characterization in analytical studies.

Parameter	Value	Reference
Chemical Name	(2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate	[1]
Synonym	N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate	[1]
CAS Number	1830294-26-2	[1]
Molecular Formula	C22H28F3N5O7S2	[1]
Molecular Weight	595.61 g/mol	[1]

Genesis of an Impurity: The Synthetic Pathway

Cangrelor Impurity 4 is identified as a tri-acetylated precursor to the core nucleoside structure of Cangrelor. Its presence in the final active pharmaceutical ingredient (API) is typically a consequence of incomplete deacetylation during the deprotection stage of the manufacturing process. The acetyl groups serve as protecting groups for the hydroxyl moieties on the ribose sugar ring during synthesis. Efficient removal of these groups is crucial for the formation of the final Cangrelor molecule.



[Click to download full resolution via product page](#)

Figure 1: Formation of **Cangrelor Impurity 4**.

Analytical Methodologies for Impurity Profiling

The detection and quantification of Cangrelor and its impurities are predominantly achieved through High-Performance Liquid Chromatography (HPLC). While a specific, detailed protocol for **Cangrelor Impurity 4** is proprietary to manufacturers, a general approach based on established methods for related substances is outlined below.

Objective: To separate and quantify **Cangrelor Impurity 4** from the Cangrelor API and other process-related impurities.

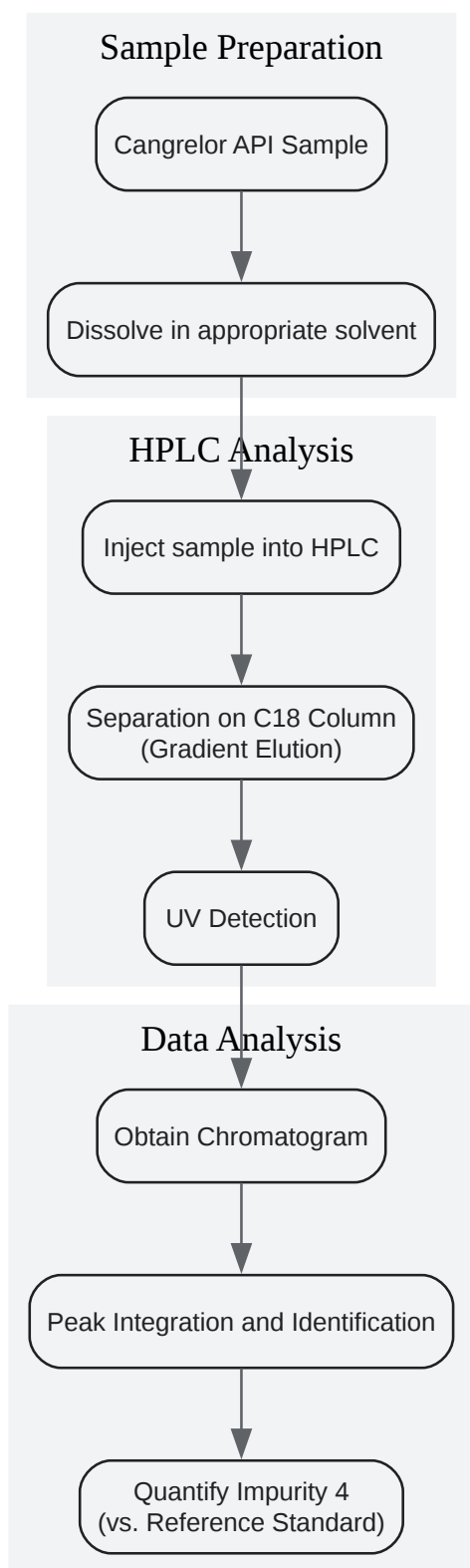
Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions (Illustrative):

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m) is typically suitable for separating these structurally similar compounds.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile) is commonly employed. The gradient is optimized to achieve adequate resolution between all peaks.
- Flow Rate: A typical flow rate is around 1.0 mL/min.
- Detection Wavelength: UV detection is generally set at a wavelength where both Cangrelor and its impurities exhibit significant absorbance, often around 242 nm.
- Column Temperature: The column is usually maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.

Method Validation: Any analytical method for impurity profiling must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. This involves analyzing a reference standard of **Cangrelor Impurity 4**.



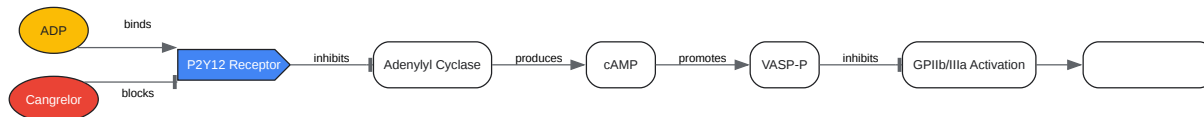
[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for HPLC Analysis.

Biological Context: Cangrelor's Mechanism of Action

To understand the potential impact of impurities, it is essential to consider the mechanism of action of the parent drug. Cangrelor is a direct-acting, reversible P2Y₁₂ receptor antagonist. The P2Y₁₂ receptor is a crucial component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. By blocking this receptor, Cangrelor prevents the signaling cascade that leads to thrombosis.

The binding of ADP to the P2Y₁₂ receptor on platelets initiates a conformational change in the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein IIb/IIIa receptors, the final common pathway for platelet aggregation. Cangrelor, by blocking the P2Y₁₂ receptor, prevents these downstream events.



[Click to download full resolution via product page](#)

Figure 3: Cangrelor's P2Y₁₂ Receptor Antagonism Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cangrelor Impurity 4 - SRIRAMCHEM [sriramchem.com]

- To cite this document: BenchChem. [Unveiling Cangrelor Impurity 4: A Comprehensive Technical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b601633#molecular-weight-of-cangrelor-impurity-4\]](https://www.benchchem.com/product/b601633#molecular-weight-of-cangrelor-impurity-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com